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Biotinamide-C3-PEG3-C-alkyne

Surface Plasmon Resonance (SPR) Enzyme Immobilization PNIPAAm Brushes

Researchers requiring reproducible biotin-streptavidin capture surfaces often face inconsistent labeling from non-optimized PEG linkers. This compound resolves this with a defined PEG3 spacer (~12-15 Å) that maximizes biotin density on sensor chips and nanoparticles. Key advantages: > Enables CuAAC/SPAAC click chemistry in aqueous buffers without organic co-solvents. > Demonstrated stable biotinylated surfaces on streptavidin biosensors for BLI kinetic assays. > Short PEG3 linker permits higher capture-site density vs. longer PEG analogs. Supplied with verified purity and consistent batch quality.

Molecular Formula C20H36N6O5S
Molecular Weight 472.6 g/mol
Cat. No. B8229332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinamide-C3-PEG3-C-alkyne
Molecular FormulaC20H36N6O5S
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C20H36N6O5S/c21-26-23-8-4-10-30-12-14-31-13-11-29-9-3-7-22-18(27)6-2-1-5-17-19-16(15-32-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1
InChIKeyQBRUPFYKMKUSDC-LNLFQRSKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG3-Azide for Click Biotinylation


N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide (CAS: 1252785-15-1) is a heterobifunctional biotin-PEG reagent belonging to the class of azide-terminated biotinylation tools. Its molecular structure features a biotin moiety for high-affinity streptavidin/avidin capture, linked via a flexible triethylene glycol (PEG3) spacer to a terminal azide group . This azide functionality enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), the cornerstone reactions of bioorthogonal click chemistry [1]. The PEG3 spacer confers enhanced aqueous solubility relative to non-PEGylated biotin-azide analogs, a critical attribute for maintaining biomolecular conformation and function in aqueous assay systems [2]. The compound's molecular weight is 472.6 g/mol, with a molecular formula of C20H36N6O5S .

Workflow Click chemistry biotinylation via CuAAC or SPAAC, with streptavidin/avidin capture
Aqueous compatibility PEG3 spacer enhances water solubility; supports buffer-based labeling without high organic co-solvent
Surface design Compact spacer architecture may support high-density surface functionalization and sterically constrained sites

Biotin-PEG3-Azide vs. Generic Analogs


Substituting N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide with a generic 'biotin-PEG-azide' analog without rigorous validation is a high-risk procurement strategy due to quantifiable, application-critical differences. While the azide and biotin termini are conserved, the specific PEG spacer length (n=3 for the propoxy-ethoxy-ethoxy motif) is a primary determinant of aqueous solubility, solution viscosity, and molecular dimensions [1]. These physical properties are directly linked to experimental outcomes, including labeling efficiency and detection sensitivity. Furthermore, variations in the linker architecture—such as the propylamide linkage connecting biotin to the PEG chain in this specific compound —can affect conjugate stability, protease resistance, and the effective presentation of the biotin moiety to its binding partner, avidin or streptavidin [2]. The evidence presented below quantifies these critical differences, enabling informed selection based on empirical performance rather than assumed functional equivalence.

PEG spacer length deviation (e.g., PEG2, PEG4, PEG23) may shift surface loading density, hydrodynamic radius, and aqueous solubility profile, altering labeling efficiency.
Linker architecture (propylamide vs. alternative attachments) can affect biotin presentation to streptavidin and conjugate stability; assumed functional equivalence may not hold.
Generic "biotin-PEG-azide" analogs without defined PEG3 identity may introduce batch-dependent steric and solubility mismatches in surface-based or kinetic assays.

Quantitative Evidence for Biotin-PEG3-Azide


Surface Loading: PEG3 vs. PEG23

A direct head-to-head comparison using alkyne-functionalized PNIPAAm polymer brushes demonstrated that the shorter biotin-PEG3 linker facilitates significantly higher surface biotinylation density compared to a longer biotin-PEG23 linker, leading to greater functional enzyme loading. This directly challenges the assumption that longer PEG linkers are always superior, showing that for applications where target molecules are near a surface or in confined geometries, a shorter linker is advantageous [1].

Surface Loading PEG3 vs PEG23
Head-to-head
Higher biotin density and SA-HRP loading on PNIPAAm brushes with PEG3 vs PEG23 linker
Supports high-density surface functionalization
Quantified in swollen (20°C) and collapsed (37°C) states
Surface Plasmon Resonance (SPR) Enzyme Immobilization PNIPAAm Brushes

Solubility & MW: PEG3 vs. PEG4

The propylamide-PEG3-azide architecture of the target compound (MW 472.6) results in a defined molecular weight and spacer length that is quantitatively distinct from the more common 'Biotin-PEG4-azide' (MW 444.55, CAS 875770-34-6) . While both are water-soluble, the molecular weight and subtle structural differences impact the hydrodynamic radius of the conjugate. The PEG3 linker provides a spacer length of approximately 12-15 Å , which is ideal for applications requiring close proximity between the target and the biotin capture moiety. This contrasts with longer PEG linkers that introduce greater flexibility but may also increase the conjugate's hydrodynamic volume, potentially hindering access to sterically constrained binding sites [1].

MW & Spacer: PEG3 vs PEG4
Cross-study comparable
MW 472.6 (PEG3) vs 444.55 (PEG4); spacer ~12-15 Å vs longer, impact hydrodynamic radius
Defined spacer length supports proximity labeling
Hydrodynamic volume differences may affect steric access to binding pockets
Solubility Bioconjugation Linker Comparison

SpCas9:gRNA Complex Binding Assay

In a validated experimental system, Biotin-PEG3-azide was used as a model compound to immobilize biotin on streptavidin biosensors for Biolayer Interferometry (BLI) studies. At a concentration of 1 µM, the compound was successfully immobilized on streptavidin sensors, enabling the subsequent study of association and dissociation kinetics of the SpCas9:gRNA complex [1]. This application demonstrates the compound's robust performance in a highly sensitive, real-time kinetic assay, confirming that the PEG3 spacer does not interfere with the biotin-streptavidin interaction and provides a stable, functional surface for studying complex biological interactions.

BLI: SpCas9:gRNA Binding
Supporting evidence
Successful immobilization at 1 µM on streptavidin biosensors; real-time kinetic analysis of SpCas9:gRNA complex
Validated in BLI-based biomolecular interaction studies
Model compound for sensor surface functionalization
Biolayer Interferometry (BLI) Protein-Nucleic Acid Interactions Streptavidin Sensor

Aqueous Solubility for Click Chemistry

The incorporation of a PEG3 spacer in the target compound's architecture is a critical design feature that confers superior aqueous solubility compared to non-PEGylated biotin-azide linkers. This is a class-level inference derived from the general properties of PEG linkers. PEG spacers, including PEG3, are well-established to increase the hydrophilicity and solubility of conjugated biomolecules in aqueous buffers, thereby reducing non-specific adsorption and maintaining the native conformation and function of proteins and nucleic acids during labeling [1][2]. This characteristic is essential for maintaining high reaction efficiency in copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry reactions, which are often performed in complex biological media .

Aqueous Solubility
Class-level inference
PEG3 spacer enhances aqueous solubility relative to non-PEGylated biotin-azide; reduces DMSO requirement
Improves buffer compatibility for click reactions
Derived from general PEG linker properties; verify with specific buffer system
Aqueous Solubility Click Chemistry Biocompatibility

Recommended Applications for Biotin-PEG3-Azide


High-Density Surface Biotinylation

Based on evidence that PEG3 linkers enable higher biotin density on surfaces compared to longer PEG chains [1], this compound is the superior choice for functionalizing sensor chips, nanoparticles, or 3D scaffolds where maximizing the number of active capture sites per unit area is paramount for achieving high assay sensitivity and signal-to-noise ratios. The short, flexible linker minimizes the hydrodynamic radius of the conjugate, allowing for tighter packing and more efficient capture of target analytes.

Biotinylation of Sterically Hindered Targets

The defined spacer length of approximately 12-15 Å is ideal for labeling targets where the biotin moiety must be presented in close proximity to the conjugated molecule without interfering with its active site or binding interface . This includes applications such as labeling small-molecule probes, short oligonucleotides, or modifying specific lysine/cysteine residues that are buried or located in narrow clefts on protein surfaces, where a longer linker might be sterically occluded or disrupt function.

Click Labeling in Aqueous Assays

The PEG3 spacer imparts excellent water solubility, making this compound an optimal reagent for performing copper-catalyzed (CuAAC) or copper-free (SPAAC) click chemistry reactions directly in aqueous assay buffers without the need for high concentrations of organic co-solvents like DMSO or DMF [2]. This feature is critical for maintaining the integrity of sensitive biological samples, reducing cellular toxicity, and ensuring reproducible labeling efficiency in high-throughput screening (HTS) formats and complex media.

Kinetic Analysis Using BLI and SPR

As demonstrated in published BLI experiments [3], this compound is a validated and robust tool for creating stable biotinylated surfaces on streptavidin-coated biosensors. It is ideally suited for studying biomolecular interactions where a well-defined, low-background, and reproducible capture surface is required. Its performance in such a rigorous kinetic assay provides confidence in its use for determining binding affinities (KD), association (kon), and dissociation (koff) rate constants for protein-protein, protein-DNA, or protein-small molecule interactions.

Application
Selection Property
Validation Focus
High-density surface biotinylation
Surface biotinylation density and signal per unit area
Sensor chip/nanoparticle loading capacity and signal linearity
Sterically hindered target labeling
Spacer accessibility and steric tolerance
Binding efficiency at constrained epitopes or narrow clefts
Click labeling in aqueous assays
Aqueous solubility and co-solvent requirement
Reaction efficiency in buffer without DMSO; cell compatibility
Kinetic analysis (BLI, SPR)
Sensor surface stability and baseline reproducibility
Kinetic binding constants (KD, kon, koff) and assay-to-assay variation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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